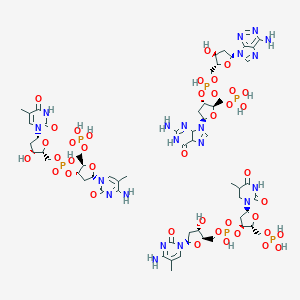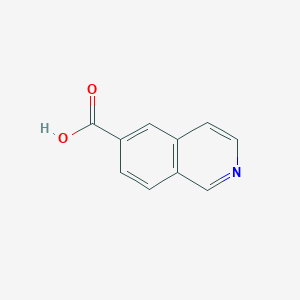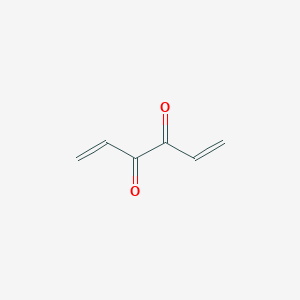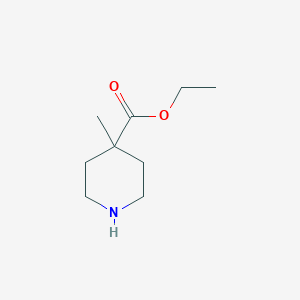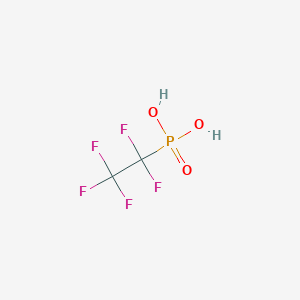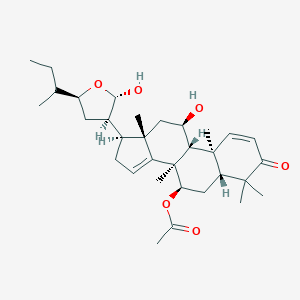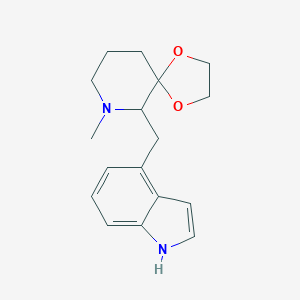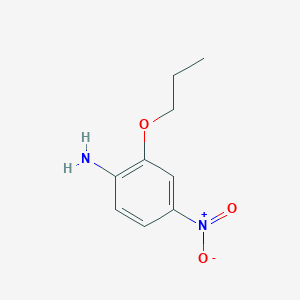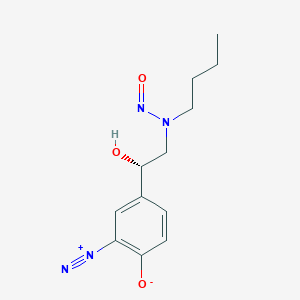
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one, also known as Boc-ONH-CH2-PhCO-CHN2, is a diazo compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The synthesis of Boc-ONH-CH2-PhCO-CHN2 is a complex process that requires careful attention to detail and safety precautions.
作用机制
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 inhibits the activity of PTPs by binding to the catalytic site of the enzyme and forming a covalent bond with the active site cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and the dysregulation of cellular signaling pathways.
生化和生理效应
The inhibition of PTPs by (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has several biochemical and physiological effects. For example, this compound has been shown to enhance insulin signaling and glucose uptake in adipocytes and muscle cells, which could have potential therapeutic applications for diabetes. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it could be a potential anticancer agent. However, the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation, are still being investigated.
实验室实验的优点和局限性
One of the major advantages of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is its potency and selectivity for PTPs. This compound has been shown to inhibit the activity of several PTPs at nanomolar concentrations, making it a valuable tool for studying the role of PTPs in various biological processes. However, the synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the covalent binding of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 to the active site cysteine residue of PTPs could potentially lead to off-target effects and toxicity.
未来方向
There are several future directions for the use of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2. Another area of interest is the investigation of the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation. Finally, the potential therapeutic applications of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 for diseases such as diabetes and cancer warrant further investigation.
合成方法
The synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 involves several steps. The first step is the reaction of butyl nitrite with hydroxylamine hydrochloride to form butylnitrosohydroxylamine. The second step is the reaction of butylnitrosohydroxylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(butylnitrosoamino)-3-oxobutanoate. The third step is the reaction of ethyl 4-(butylnitrosoamino)-3-oxobutanoate with benzoyl chloride to form ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate. The fourth step is the reaction of ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate with sodium hydride and diazomethane to form (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2.
科学研究应用
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been used extensively in scientific research as a potent and selective inhibitor of PTPs. PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, both in vitro and in vivo. This compound has also been used to study the role of PTPs in various biological processes, such as insulin signaling, cell migration, and immune cell activation.
属性
CAS 编号 |
108333-73-9 |
|---|---|
产品名称 |
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one |
分子式 |
C12H16N4O3 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-[(1S)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m1/s1 |
InChI 键 |
XCTWLIUNPSHBSS-GFCCVEGCSA-N |
手性 SMILES |
CCCCN(C[C@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
规范 SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



